molecular formula C14H18N2O2 B496918 1-(4-Morpholinylacetyl)indoline

1-(4-Morpholinylacetyl)indoline

Cat. No.: B496918
M. Wt: 246.3g/mol
InChI Key: FKUSPRWAERVNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Morpholinylacetyl)indoline is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that incorporates two prominent pharmacophores: an indoline moiety and a morpholine ring, linked via an acetyl group. The indoline scaffold is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This structure is recognized for its versatile biological activities and is commonly explored in the development of novel therapeutic agents . Indoline derivatives have been extensively investigated for their potent anticancer properties, particularly as kinase inhibitors, which are crucial targets in oncology research . Furthermore, the morpholine ring—a heterocycle featuring both an oxygen and a nitrogen atom—is a key structural element used to fine-tune the physicochemical properties of drug candidates . Its incorporation is a well-established strategy to enhance a molecule's solubility, metabolic stability, and permeability across biological barriers, including the blood-brain barrier, making it highly valuable in central nervous system (CNS) drug discovery . The strategic combination of these two moieties in 1-(4-Morpholinylacetyl)indoline suggests potential as a multifunctional research tool. Researchers may evaluate this compound in projects aimed at developing new oncotherapies, given the documented activity of both indoline and morpholine-containing compounds against various cancer targets . Concurrently, its structure aligns with designs for CNS-active compounds, making it a candidate for neuropharmacological studies . The presence of the morpholine group may improve the compound's pharmacokinetic profile, while the indoline core can be directed to interact with specific enzymatic targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.3g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C14H18N2O2/c17-14(11-15-7-9-18-10-8-15)16-6-5-12-3-1-2-4-13(12)16/h1-4H,5-11H2

InChI Key

FKUSPRWAERVNLU-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCOCC3

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Indoline Derivatives

Compound Name Substituent Position/Group Key Functional Groups Reference
1-(4-Morpholinylacetyl)indoline N1: Morpholinylacetyl Acetyl, morpholine Target
1-acetyl-5-(morpholin-4yl sulfonyl)indoline N1: Acetyl; C5: Morpholinyl sulfonyl Sulfonyl, morpholine, acetyl
5-[2-[4-(phenoxyalkyl)piperazinyl]propyl]indoline N1: Propyl-piperazine-phenoxy Piperazine, alkyl chain
5-O-methylsulfonylindole derivatives C5: Methylsulfonyl Sulfonyl
Substituted indolines (e.g., WIN 55,212-2) N1: Alkyl/morpholinyl Morpholine, benzyl

Key Observations :

  • Substituent Position : The position of functional groups (e.g., C5 vs. N1) significantly impacts biological activity. For instance, sulfonyl groups at C5 () correlate with cytotoxicity or enzyme inhibition, while N1-substituted morpholinyl/piperazine groups () are linked to receptor modulation .
  • Morpholine vs. This difference may influence target selectivity (e.g., α1-AR antagonism in piperazine derivatives vs. broader enzyme inhibition in morpholine-containing compounds) .

Key Findings :

  • Sulfonyl vs. Acetyl Groups : Sulfonyl-containing compounds (e.g., ) exhibit enzyme inhibition or cytotoxicity, likely due to strong electron-withdrawing effects and interactions with catalytic residues. In contrast, acetyl groups (as in the target compound) may prioritize metabolic stability and passive diffusion .
  • Morpholinylacetyl vs. Piperazinylpropyl : While morpholinylacetyl derivatives are untested in the provided evidence, piperazine-substituted indolines demonstrate potent α1-AR antagonism, suggesting that nitrogen-rich substituents enhance receptor binding .

Physicochemical and Drug-Likeness Properties

  • Lipinski Compliance: 1-acetyl-5-(morpholinyl sulfonyl)indoline adheres to Lipinski’s rules (molecular weight <500, logP <5, hydrogen bond donors/acceptors ≤5/10), indicating favorable oral bioavailability .
  • Polarity and Solubility: Morpholine’s oxygen atom increases polarity, improving aqueous solubility compared to non-polar alkyl substituents (e.g., WIN 55,212-2 derivatives) .

Preparation Methods

Acetic Anhydride-Mediated Acetylation

The most straightforward approach involves the direct acetylation of indoline using acetic anhydride under acidic conditions. This method typically employs sulfuric acid or phosphoric acid as a catalyst, facilitating the nucleophilic attack of the indoline nitrogen on the acetyl group. Reaction temperatures between 60–80°C for 4–6 hours yield the acetylated product, though purification via column chromatography is often required to remove unreacted starting materials.

A modified protocol replaces acetic anhydride with acetyl chloride, which reacts more vigorously with indoline in dichloromethane at room temperature. This method reduces reaction time to 2–3 hours but necessitates strict moisture control to prevent hydrolysis of the acyl chloride intermediate.

Stepwise Synthesis via Morpholinylacetyl Intermediates

Formation of 4-Morpholinylacetyl Chloride

A two-step strategy involves first synthesizing 4-morpholinylacetyl chloride, which is then coupled to indoline. The chloride is prepared by treating 4-morpholinylacetic acid with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2 hours. The excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran (THF) for subsequent reactions.

Coupling with Indoline

The 4-morpholinylacetyl chloride is reacted with indoline in the presence of a base such as triethylamine (Et₃N) or pyridine. THF or dichloromethane serves as the solvent, with reactions proceeding at 0–25°C for 1–2 hours. Yields range from 65% to 82%, depending on the stoichiometry of the base and the purity of the acyl chloride.

Table 1: Comparative Yields for Stepwise Synthesis

Acyl Chloride PrecursorBaseSolventTemperature (°C)Yield (%)
4-Morpholinylacetic acidEt₃NTHF078
4-Morpholinylacetic acidPyridineCH₂Cl₂2565
In situ generationEt₃NTHF082

Catalytic Methods for Enhanced Regioselectivity

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable the direct introduction of the morpholinylacetyl group to indoline derivatives. A representative procedure uses Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene at 100°C. The reaction proceeds via a Buchwald-Hartwig amination mechanism, achieving yields up to 75% with excellent regiocontrol.

Photoredox-Mediated Radical Cyclization

Recent advances employ photoredox catalysis to construct the indoline-morpholine framework. Irradiation with blue LEDs (450 nm) in the presence of [Ir(ppy)₃] (2 mol%) and aroyl chlorides generates acyl radicals, which undergo addition to indole derivatives. Subsequent intramolecular cyclization forms the target compound in 51–99% yields, depending on the substituents.

Table 2: Photoredox Conditions and Outcomes

Aroyl ChlorideCatalyst LoadingTime (h)Yield (%)
Benzoyl chloride2 mol%1289
4-Fluorobenzoyl chloride2 mol%1095
2-Naphthoyl chloride2 mol%1551

Protecting Group Strategies

N-Protection with Sulfonyl Groups

To prevent unwanted side reactions at the indoline nitrogen, protection with a phenylsulfonyl group is commonly employed. The sulfonyl group is introduced using phenylsulfonyl chloride in pyridine, followed by acetylation and subsequent deprotection with NaOH in methanol.

Transient Protection via Silylation

Trimethylsilyl (TMS) groups offer a reversible protection strategy. Silylation with hexamethyldisilazane (HMDS) in THF allows selective acetylation of the morpholine nitrogen. The TMS group is removed quantitatively using tetrabutylammonium fluoride (TBAF).

Solvent and Temperature Optimization

Polar Aprotic Solvents

Dimethylformamide (DMF) and dimethylacetamide (DMA) enhance reaction rates by stabilizing charged intermediates. However, they require higher temperatures (80–100°C) and may lead to decomposition if prolonged.

Low-Temperature Reactions

Performing reactions at −20°C in dichloromethane minimizes side products such as diacetylated indoline. This approach is critical for substrates with sensitive functional groups.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates 1-(4-Morpholinylacetyl)indoline from unreacted morpholine derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound for pharmaceutical applications.

Crystallization

Recrystallization from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction analysis, confirming the molecular structure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Morpholinylacetyl)indoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with indoline derivatives. For example, acylation of indoline with 4-morpholinylacetyl chloride under basic conditions (e.g., using triethylamine) in anhydrous dichloromethane at 0–5°C can yield the target compound . Optimization includes controlling stoichiometry (1:1.2 molar ratio of indoline to acylating agent) and monitoring reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity product .

Q. How can researchers characterize 1-(4-Morpholinylacetyl)indoline to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify the presence of morpholine protons (δ 3.5–3.7 ppm) and indoline aromatic protons (δ 6.8–7.2 ppm) .
  • LC-MS : High-resolution mass spectrometry to confirm molecular weight (e.g., calculated [M+H]+^+ = 261.12) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1100 cm1^{-1} (morpholine C-O-C) .

Q. What are the solubility and stability profiles of 1-(4-Morpholinylacetyl)indoline under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests in PBS (pH 7.4) at 37°C over 24 hours show <5% degradation, but acidic/basic conditions (pH <4 or >9) accelerate hydrolysis of the acetyl group. Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and drug-likeness of 1-(4-Morpholinylacetyl)indoline?

  • Methodological Answer : Density Functional Theory (DFT) protocols (B3LYP/6-31G* basis set) calculate electronic properties, such as HOMO-LUMO gaps (e.g., 5.2 eV for this compound), to predict electrophilic/nucleophilic sites . Drug-likeness is assessed via Lipinski’s Rule of Five: Molecular weight (<500), LogP (<5), and hydrogen bond donors/acceptors. This compound meets all criteria (MW = 260.3, LogP = 2.1), suggesting oral bioavailability potential .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in morpholine-containing indoline derivatives?

  • Methodological Answer :

  • Functional Group Variation : Replace the morpholine ring with piperazine or thiomorpholine to assess impact on bioactivity (e.g., kinase inhibition) .
  • Positional Isomerism : Synthesize 1-(3-Morpholinylacetyl)indoline and compare binding affinities using molecular docking (e.g., AutoDock Vina) against target proteins .
  • Bioactivity Assays : Use enzyme-linked assays (e.g., IC50_{50} determination for carbonic anhydrase inhibition) to quantify SAR trends .

Q. How can researchers resolve contradictions in biological activity data for 1-(4-Morpholinylacetyl)indoline across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation steps:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability via HPLC purity checks (>98%) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What are the challenges in designing 1-(4-Morpholinylacetyl)indoline derivatives for combination therapies (e.g., with natural dyes)?

  • Methodological Answer : Synergy studies require:

  • Molecular Docking : Predict binding interactions between the compound and natural dyes (e.g., crocetin) at shared targets (e.g., CRTH2 receptors) .
  • In Vitro Validation : Co-administration in cell cultures (e.g., MTT assays) to measure additive vs. antagonistic effects. Optimize molar ratios (e.g., 1:1 to 1:5) .

Methodological Tables

Table 1 : Key Physicochemical Properties of 1-(4-Morpholinylacetyl)indoline

PropertyValueMethod/Reference
Molecular Weight260.3 g/molHRMS
LogP2.1Computational (DFT)
Solubility (DMSO)25 mg/mLExperimental
Melting Point128–130°CDSC

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
N-AcetylindolineIncomplete acylationIncrease reaction time
Morpholine HydrochlorideSide reactionsUse scavengers (e.g., molecular sieves)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.